dGTP

DNA polymerase kinetics nucleotide selectivity oxidative damage

dGTP (2'-Deoxyguanosine-5'-triphosphate, CAS 2564-35-4) is an essential canonical nucleotide for DNA synthesis. Procure the authentic trisodium salt formulation—≥99% HPLC purity, certified DNase/RNase-free—to ensure high-fidelity PCR, cDNA synthesis, and sequencing. Unlike chain-terminating ddGTP or misincorporating dATP, only native dGTP supports processive DNA polymerization via Watson-Crick pairing with template cytosine; oxidized contaminants (8-oxo-dGTP) compromise amplification efficiency and introduce G→T transversions. For pol η translesion studies, verify pH-stabilized formulations (pH 6.5–7.5) to prevent pH-dependent misincorporation artifacts. Long-term storage at -20°C ensures stability for >1 year.

Molecular Formula C10H16N5O13P3
Molecular Weight 507.18 g/mol
CAS No. 2564-35-4
Cat. No. B1436494
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamedGTP
CAS2564-35-4
Synonymsdeoxy-GTP
deoxyguanosine triphosphate
deoxyguanosine triphosphate, 3H-labeled
dGTP
Molecular FormulaC10H16N5O13P3
Molecular Weight507.18 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C10H16N5O13P3/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17)/t4-,5+,6+/m0/s1
InChIKeyHAAZLUGHYHWQIW-KVQBGUIXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 0.25 ml / 100 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

dGTP (CAS 2564-35-4) Nucleotide Procurement Guide: Purity, Stability, and Procurement Considerations


2'-Deoxyguanosine-5'-triphosphate (dGTP; CAS 2564-35-4; C₁₀H₁₆N₅O₁₃P₃; molecular weight 507.18) is one of the four canonical deoxyribonucleoside triphosphates required for DNA synthesis in vitro and in vivo [1]. dGTP is typically supplied as a trisodium salt solution (100 mM, pH 7.0) with HPLC purity ≥99% and certified free of DNase/RNase contamination [1][2]. The free acid form of dGTP is inherently unstable; the trisodium salt formulation is essential for maintaining biological activity during storage and use [3]. Storage recommendations vary by physical state: powder at -20°C (up to 3 years stability), 100 mM aqueous solution at -20°C, and diluted working solutions at -80°C (up to 1 year) . This compound is widely used in PCR amplification, cDNA synthesis, Sanger DNA sequencing, and enzymatic assays involving DNA polymerases [2].

Why dGTP (CAS 2564-35-4) Cannot Be Replaced by dATP, ddGTP, or Oxidized Analogs


The scientific selection of dGTP over structurally related nucleotides is not a matter of interchangeable reagents but of functional necessity dictated by DNA polymerase active site specificity. dGTP participates in Watson-Crick base pairing with template cytosine residues during DNA synthesis; substitution with dATP results in misincorporation opposite template C with discrimination factors exceeding 10⁴-fold due to geometric and hydrogen-bonding constraints [1]. Oxidized analogs such as 8-oxo-dGTP, while retaining some polymerase substrate activity, exhibit insertion efficiencies >10⁴-fold lower than native dGTP across multiple polymerase families [2][3]. The chain-terminating analog ddGTP (2′,3′-dideoxyguanosine triphosphate) lacks the 3′-hydroxyl group required for phosphodiester bond formation and thus arrests DNA synthesis irreversibly, rendering it unsuitable for applications requiring full-length product generation [4]. These fundamental differences in substrate recognition, catalytic efficiency, and reaction outcome preclude generic substitution and mandate the procurement of authentic dGTP for applications requiring native guanine incorporation.

dGTP (CAS 2564-35-4) Quantitative Differentiation Evidence for Procurement Decisions


dGTP vs. 8-Oxo-dGTP: >10⁴-Fold Higher Insertion Efficiency Across Multiple DNA Polymerases

Steady-state and pre-steady-state kinetic analyses across four distinct DNA polymerases (E. coli Pol I exo⁻, Pol II exo⁻, HIV-1 reverse transcriptase, and bacteriophage T7 exo⁻) demonstrated that 8-oxo-dGTP is a poor substrate compared to native dGTP, with insertion efficiencies >10⁴-fold lower for dGTP incorporation [1]. Pre-steady-state incorporation of 8-oxo-dGTP opposite template cytosine by HIV-1 RT, KF⁻, and Pol II⁻ displayed rates 2- to 11-fold lower than normal dGTP incorporation [1]. Importantly, the estimated Kd values for dGTP and 8-oxo-dGTP binding to HIV-1 RT were comparable, indicating that initial binding is nonselective and that discrimination occurs at the conformational change and/or phosphodiester bond formation steps [1]. The >3 orders of magnitude difference in kinetic Kdapp values between 8-oxo-dGTP and dGTP further confirms that polymerase fidelity mechanisms actively exclude the oxidized analog [1].

DNA polymerase kinetics nucleotide selectivity oxidative damage steady-state kinetics pre-steady-state kinetics

dGTP vs. ddGTP: 3′-OH Group Determines Polymerization vs. Chain Termination

The structural distinction between dGTP and ddGTP (2′,3′-dideoxyguanosine triphosphate) lies in the 3′-hydroxyl group present on the deoxyribose moiety of dGTP but absent in ddGTP [1]. This single oxygen atom determines whether DNA synthesis continues or terminates irreversibly: dGTP incorporation permits subsequent phosphodiester bond formation with the next incoming nucleotide, whereas ddGTP incorporation blocks further elongation because the 3′-OH nucleophile required for attack on the α-phosphate of the next dNTP is missing [1]. In Sanger dideoxy sequencing, ddGTP is used at controlled concentrations to generate a nested set of fragments terminating at template cytosine positions [2]. This functional dichotomy is absolute, not relative: ddGTP cannot sustain productive DNA synthesis in PCR or full-length cDNA synthesis applications.

DNA sequencing chain termination Sanger method dideoxynucleotide polymerase substrate specificity

dGTP Misincorporation Kinetics: pH-Dependent Km Shift in DNA Polymerase η

Kinetic analysis of dGTP misincorporation opposite template T by DNA polymerase η (a Y-family translesion synthesis polymerase) revealed that the misincorporation rate increased drastically at pH 8.0–9.0 compared to pH 6.5–7.5, and this increase was attributable to a marked alteration in the Km value for dGTP under these pH conditions [1]. Notably, this pH-dependent shift was not observed with DNA polymerase α, a B-family replicative polymerase, indicating that the effect is polymerase-specific and related to the unique active-site architecture of pol η [1]. This quantitative evidence demonstrates that dGTP utilization parameters are not invariant across all polymerases but rather depend on both the specific enzyme and the reaction environment.

DNA polymerase η misincorporation rate pH dependence translesion synthesis fidelity

dGTP vs. GTP: Mitochondrial DNA Polymerase γ Discriminates Ribonucleotides by Only 1,100-Fold

Human mitochondrial DNA polymerase γ (pol γ) discriminates against ribonucleotides differentially based on base identity. Whereas UTP is discriminated by 77,000-fold compared to dTTP, the discrimination factor drops to only 1,100-fold for GTP versus dGTP [1]. This represents a 70-fold weaker discrimination against the guanosine ribonucleotide compared to the uridine ribonucleotide. The relatively poor discrimination against GTP by pol γ has implications for mitochondrial DNA integrity, as ribonucleotide incorporation into mtDNA can lead to strand instability and mutagenesis. This quantitative difference in discrimination factors across the four nucleotide bases is relevant for applications involving mitochondrial polymerase assays or studies of mtDNA replication fidelity.

mitochondrial DNA polymerase ribonucleotide discrimination dNTP pool polymerase γ nucleotide selectivity

dGTP (CAS 2564-35-4) Evidence-Based Application Scenarios for Scientific Procurement


High-Fidelity PCR and qPCR Requiring Pure, Oxidation-Free dGTP

PCR amplification and quantitative real-time PCR require dGTP preparations that are free of oxidized contaminants, particularly 8-oxo-dGTP. As demonstrated in Section 3, 8-oxo-dGTP exhibits >10⁴-fold lower insertion efficiency across multiple polymerases [1]. Contamination with 8-oxo-dGTP reduces effective dGTP concentration, compromises amplification efficiency, and can introduce G→T transversion mutations when the oxidized analog is misincorporated opposite template adenine. Procurement specifications should mandate HPLC purity ≥99% and certified absence of detectable oxidized nucleotide species. For long-term PCR assay consistency, trisodium salt formulations stored at -20°C provide the requisite stability against spontaneous oxidation.

Reverse Transcription and cDNA Synthesis Applications

cDNA synthesis using reverse transcriptases (RTs) requires dGTP as an essential substrate for first-strand synthesis complementary to mRNA templates. The functional requirement for dGTP is absolute and cannot be satisfied by ddGTP, which terminates synthesis, or by dATP, which would misincorporate opposite template cytosine residues [1]. Additionally, certain reverse transcriptases exhibit dGTP-stabilized DNA-binding activity that facilitates bridging across template nicks, a function unique to dGTP among the four dNTPs [2]. Procurement of high-purity dGTP is essential for maximizing cDNA yield and minimizing truncated products.

Mitochondrial DNA Polymerase γ Studies and mtDNA Replication Assays

Studies involving human mitochondrial DNA polymerase γ require careful attention to dGTP purity and concentration, given that pol γ discriminates against GTP by only 1,100-fold compared to dGTP—70-fold less stringently than it discriminates UTP from dTTP [1]. GTP contamination in dGTP preparations can lead to artifactual ribonucleotide incorporation into mtDNA, confounding fidelity measurements and replication studies. Researchers should select dGTP certified to contain ≤0.1% GTP contamination and should independently verify purity via HPLC when quantitative fidelity data are being generated.

Translesion Synthesis and DNA Polymerase η Fidelity Assays

When using DNA polymerase η (pol η) for translesion synthesis studies or fidelity assays, buffer pH must be tightly maintained between pH 6.5–7.5. As shown in Section 3, dGTP misincorporation opposite template T by pol η increases drastically at pH 8.0–9.0 due to a marked alteration in Km [1]. This pH-dependent effect is specific to Y-family polymerases and is not observed with replicative polymerases such as pol α [1]. Researchers should procure dGTP in pH-stabilized formulations and verify that reaction buffers maintain pH within the optimal range throughout the assay duration to ensure reproducible misincorporation measurements.

Technical Documentation Hub

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